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Introduction: The Role of Umami in Geriatric Nutrition
Elderly individuals are at a heightened risk of malnutrition due to a variety of age-related

factors, including decreased appetite (anorexia of aging), sensory decline (particularly taste

and smell), and subsequent reduced food intake.[1] Monosodium L-glutamate (MSG), the salt

form of glutamic acid, elicits the fifth basic taste, known as "umami" or savory. Emerging

research suggests that leveraging the umami taste by supplementing foods with MSG can be a

valuable strategy in the nutritional care of the elderly.[2][3] By enhancing the palatability and

flavor of foods, MSG may help stimulate appetite, increase dietary intake, and consequently

improve nutritional status and overall health in this vulnerable population.[2][4]

Glutamate receptors are not only present on the taste buds but also in the gastrointestinal tract,

where they can exert physiological effects beneficial to gut function, such as stimulating the

gastric vagus nerve. This dual action on taste perception and gut physiology makes MSG a

compelling compound for study in geriatric nutritional science.

Summary of Clinical Findings
Multiple studies have investigated the effects of MSG supplementation on the nutritional and

health status of elderly individuals, particularly those in hospitalized or institutionalized settings.

The findings consistently point towards positive outcomes in appetite, nutritional markers, and

even cognitive and daily life performance.
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Key observations include:

Improved Nutritional Status: Supplementation has been linked to improvements in key

nutritional indicators. For instance, while total serum albumin may not always increase, the

ratio of reduced-form albumin to total albumin has been shown to improve, suggesting

enhanced nutritional status.

Enhanced Daily Performance: Clinical trials have noted significant improvements in the daily

performance and mealtime behavior of elderly subjects receiving MSG.

Increased Biochemical Markers: Studies have reported increases in BMI and serum zinc

levels in elderly individuals with dementia following MSG supplementation. Other research in

elderly inpatients noted an increase in peripheral lymphocytes.

Quantitative Data from Clinical Studies
The following tables summarize quantitative data from key studies on MSG supplementation in

the elderly.

Table 1: Effects of MSG on Nutritional and Health Markers in Hospitalized Elderly
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Parameter
MSG Group
(n=14)

Control
Group
(n=15)

Duration &
Dosage

Outcome Reference

Age (avg. ±

SD)

83.0 ± 8.9
years

84.3 ± 9.6
years

3 months;
0.5% (w/w)
MSG in
150g rice
gruel,
3x/day

-

Mealtime

Behavior

Significant

Improvement

No Significant

Change
3 months

MSG

improved

engagement

and behavior

during meals.

Daily

Performance
Improved

No Significant

Change
3 months

Assessed by

nurses,

showing

better daily

functioning.

| Reduced-form Albumin Ratio | Increased | No Significant Change | 3 months | Indicates

improved nutritional status. | |

Table 2: Effects of MSG on Cognitive and Physical Health in Elderly with Dementia

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter MSG Group
Control
Group

Duration &
Dosage

Outcome Reference

Body Mass

Index (BMI)

Significant
Increase (p
< 0.05)

No
Significant
Change

12 weeks;
0.8g
MSG/day

MSG
supplement
ation was
associated
with
improved
BMI.

Serum Zinc

Levels

Significant

Increase (p <

0.05)

No Significant

Change
12 weeks

Suggests

improved

micronutrient

status.

Cognitive

Function

(TDAS)¹

No

deterioration

in "accuracy

of order of a

process" (p <

0.05)

Deterioration 12 weeks

MSG may

help preserve

certain

cognitive

functions.

TDAS Total

Score

(Follow-up)

Significant

Improvement

(p < 0.05)

No Significant

Change

Post-

intervention

Lasting

positive

effects on

cognitive

assessment

scores.

¹TDAS: Touch Panel-type Dementia Assessment Scale

Experimental Protocols
Protocol for a Double-Blind, Placebo-Controlled Trial of
MSG Supplementation
This protocol is based on the methodology described by Tomoe et al. (2009) for assessing the

effect of MSG on the nutritional and health status of hospitalized elderly patients.
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4.1.1 Objective: To determine if daily supplementation of MSG in the staple diet of hospitalized

elderly patients improves nutritional status, daily performance, and mealtime behavior over a 3-

month period.

4.1.2 Study Design:

Type: Double-blind, placebo-controlled, randomized trial.

Phases:

Lead-in Period (1 month): Baseline data collection.

Intervention Period (3 months): Intervention or placebo administration.

Follow-up Period (1 month): Post-intervention assessment.

4.1.3 Participant Recruitment:

Inclusion Criteria: Hospitalized elderly patients (e.g., >75 years old) with stable medical

conditions.

Exclusion Criteria: Known allergies to MSG, severe cognitive impairment preventing basic

assessment, or acute illness.

4.1.4 Intervention:

MSG Group: Receive 150g of rice gruel with 0.5% (w/w) MSG (0.75g of MSG) added, served

three times daily with meals.

Control Group: Receive 150g of standard rice gruel (placebo) with the same meal schedule.

Blinding: The MSG and placebo gruels should be identical in appearance and texture. The

allocation is concealed from both participants and research staff/caregivers.

4.1.5 Data Collection and Outcome Measures:

Nutritional Status:
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Biochemical Analysis: Collect blood samples at the end of the lead-in, intervention, and

follow-up periods. Analyze for serum albumin and the ratio of reduced-form albumin to

total albumin.

Daily Performance:

Nurse Assessment: In the final week of each period, nurses assess dementia scores and

daily performance using a standardized institutional scale.

Mealtime Behavior:

Video Recording: Record a 5-minute segment of mealtime behavior during the lead-in

period and after 3 months of intervention.

Behavioral Analysis: Two independent, blinded observers score the videos for predefined

behaviors (e.g., engagement with food, positive/negative expressions, eating pace).

4.1.6 Statistical Analysis:

Use appropriate statistical tests (e.g., t-tests or ANOVA for continuous data, chi-square for

categorical data) to compare baseline characteristics.

Analyze changes in outcome measures from baseline to the end of the intervention using

mixed-effects models or repeated measures ANOVA to account for within-subject

correlations.

Protocol for Umami Taste Sensitivity Testing
This protocol is adapted from the filter paper disc (FPD) method used in clinical settings to

assess taste sensitivity, which is crucial for understanding the baseline taste function in the

elderly.

4.2.1 Objective: To determine the recognition threshold (RT) for umami taste in elderly

participants.

4.2.2 Materials:

Monosodium L-glutamate (MSG) monohydrate crystals.
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Distilled water.

Sterile filter paper discs (5 mm diameter).

Six sterile containers for MSG solutions.

Forceps for handling discs.

Participant instruction and response sheets.

4.2.3 Preparation of MSG Solutions:

Prepare a series of six aqueous MSG solutions with the following concentrations: 1 mM, 5

mM, 10 mM, 50 mM, 100 mM, and 200 mM.

4.2.4 Pre-Test Procedure:

Instruct participants to refrain from eating, drinking (except water), smoking, or brushing their

teeth for at least one hour before the test.

Familiarize the participant with the umami taste by providing a supra-threshold concentration

of MSG solution to taste.

4.2.5 Testing Procedure:

Soak a filter paper disc in the lowest concentration (1 mM) MSG solution.

Using forceps, place the disc on a specific site on the participant's tongue (e.g., anterior

tongue, posterior tongue, or soft palate).

Allow the participant 3 seconds to identify the taste with their mouth open.

Ask the participant to identify the taste from a list of the five basic tastes.

If the taste is not correctly identified, proceed to the next highest concentration in a

sequential manner.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The lowest concentration at which the participant correctly identifies "umami" is defined as

their recognition threshold (RT).

Repeat the procedure for different oral sites as required by the study design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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